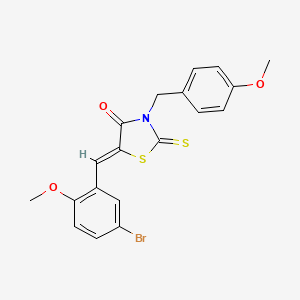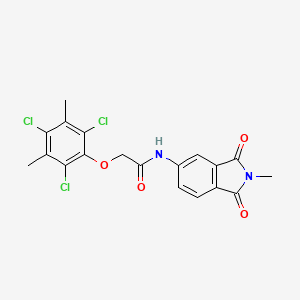
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effect by inhibiting the activity of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a serine/threonine kinase that plays a crucial role in various cellular processes. N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for cell survival, proliferation, and differentiation. The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to the activation of the Wnt/β-catenin pathway, resulting in the promotion of cell survival and proliferation.
Biochemical and Physiological Effects
The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes cell survival and proliferation in various cell lines. Additionally, N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a positive effect on neuronal differentiation and survival in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potent inhibitory effect on N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. This compound is highly specific and has a low toxicity profile, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
未来方向
The potential therapeutic applications of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide are vast, and several future directions can be explored. One of the future directions is the development of more potent and selective N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibitors based on the structure of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, should be explored further. Furthermore, the role of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in the regulation of glucose metabolism and insulin signaling should be investigated to determine its potential use in the treatment of diabetes.
合成方法
The synthesis of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 3-bromo-2-hydroxybenzoic acid, which is then reacted with 3-aminopyridine to form 3-(pyridin-3-yl)-2H-benzo[d][1,3]dioxin-2-one. This intermediate is then reacted with 2-bromoacetyl bromide to form the final product, N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
科学研究应用
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by this compound has been shown to have a positive effect on various cellular processes, including cell survival, proliferation, and differentiation.
属性
IUPAC Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-10-4-3-7-15-8-10)13-9-18-11-5-1-2-6-12(11)19-13/h1-8,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLTBLGDABWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)

![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)




![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)